molecular formula C10H23N3 B8557239 N-[1-(2-Dimethylaminoethyl)piperidin-4-yl]-N-methylamine

N-[1-(2-Dimethylaminoethyl)piperidin-4-yl]-N-methylamine

Cat. No. B8557239
M. Wt: 185.31 g/mol
InChI Key: VCTVVEIAWRFJBY-UHFFFAOYSA-N
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Patent
US08288538B2

Procedure details

A solution of tert-butyl[1-(2-dimethylaminoacetyl)piperidin-4-yl]carbamate (7.07 g) in tetrahydrofuran (100 ml) was stirred under a nitrogen atmosphere in an ice bath. Lithium aluminum hydride (280 mg) was added thereto, followed by stirring in an ice bath for 15 min, then at room temperature for 15 min. The reaction mixture was heated to reflux at 100° C. under a nitrogen atmosphere for 11 hr. The reaction mixture was cooled in an ice bath. Water (2.8 ml), a 5N aqueous solution of sodium hydroxide (2.8 ml) and water (14.0 ml) were added thereto in this order, followed by stirring for 2 hr. Insoluble matter was removed by filtration. The filtrate was concentrated to provide the titled compound as a yellow oil (4.65 g, quantitative).
Name
tert-butyl[1-(2-dimethylaminoacetyl)piperidin-4-yl]carbamate
Quantity
7.07 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
280 mg
Type
reactant
Reaction Step Two
Name
Quantity
2.8 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
14 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[C:6](=O)[NH:7][CH:8]1[CH2:13][CH2:12][N:11]([C:14](=O)[CH2:15][N:16]([CH3:18])[CH3:17])[CH2:10][CH2:9]1)(C)(C)C.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1>[CH3:17][N:16]([CH3:18])[CH2:15][CH2:14][N:11]1[CH2:10][CH2:9][CH:8]([NH:7][CH3:6])[CH2:13][CH2:12]1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
tert-butyl[1-(2-dimethylaminoacetyl)piperidin-4-yl]carbamate
Quantity
7.07 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CCN(CC1)C(CN(C)C)=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
280 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
2.8 mL
Type
reactant
Smiles
O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
14 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
by stirring in an ice bath for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in an ice bath
STIRRING
Type
STIRRING
Details
by stirring for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Insoluble matter was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CN(CCN1CCC(CC1)NC)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.65 g
YIELD: CALCULATEDPERCENTYIELD 101.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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